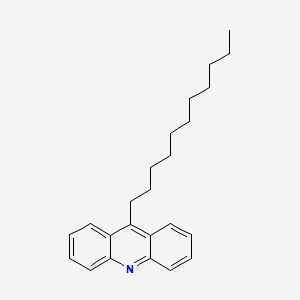

9-Undecylacridine

説明

9-Undecylacridine is an acridine derivative characterized by a long undecyl (C₁₁H₂₃) chain substituted at the 9-position of the acridine heterocyclic system. Acridine derivatives are renowned for their planar aromatic structure, which facilitates π-π interactions, making them valuable in materials science, chromatography, and pharmaceuticals. The undecyl chain enhances hydrophobicity, enabling applications in mixed-mode chromatography and surface modifications .

Synthesis of 9-substituted acridines typically involves nucleophilic substitution or condensation reactions. For instance, 9-chloroacridine (a common precursor) reacts with alkylamines or thiols under controlled conditions to introduce substituents .

特性

CAS番号 |

69202-35-3 |

|---|---|

分子式 |

C24H31N |

分子量 |

333.5 g/mol |

IUPAC名 |

9-undecylacridine |

InChI |

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3 |

InChIキー |

LKNWMMQOBWISMK-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31 |

製品の起源 |

United States |

準備方法

9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For 9-Undecylacridine, an undecyl chain is introduced at the 9th position of the acridine ring .

In industrial settings, the synthesis of 9-Undecylacridine may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Characterization of 9-Undecylacridine

After synthesis, 9-undecylacridine is characterized using various analytical techniques to confirm its structure and purity. These methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Provides information about the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) : Offers detailed structural information by analyzing the magnetic properties of atomic nuclei.

-

Fourier Transform-Infrared Spectroscopy (FT-IR) : Helps identify functional groups based on their vibrational frequencies .

Chromatographic Performance:

| Parameter | Description | Value |

|---|---|---|

| Column Efficiency (N/m) | Measures the column's ability to separate compounds based on their retention times. | Typically >10,000 plates/m |

| Asymmetry Factor (A_f) | Indicates peak symmetry; values closer to 1 are ideal. | <1.5 |

| Retention Factor (k) | Reflects how much a compound is retained by the stationary phase. | Variable, depends on analyte |

| Resolution (Rs) | Measures the degree of separation between two peaks. | >1.5 for baseline separation |

Chemical Reactions Involving 9-Undecylacridine

While specific chemical reactions involving 9-undecylacridine are not extensively documented, its synthesis and applications suggest potential for further chemical modifications. For instance, the acridine ring can undergo various transformations such as alkylation or arylation reactions to modify its properties.

Potential Reactions:

-

Alkylation : Adding alkyl groups to the acridine ring to enhance hydrophobicity.

-

Arylation : Introducing aryl groups to increase π-π interaction capabilities.

科学的研究の応用

Analytical Chemistry

Mixed-Mode Stationary Phases in High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 9-undecylacridine is in the development of mixed-mode stationary phases for HPLC. Recent research has demonstrated that silica can be effectively modified with 9-undecylacridine to create a stationary phase that combines reversed-phase and anion-exchange properties. This modification enhances the separation efficiency for complex mixtures, including pharmaceuticals and environmental samples.

Table 1: Characteristics of Mixed-Mode Stationary Phases

| Property | Description |

|---|---|

| Composition | Silica modified with 9-undecylacridine |

| Separation Mechanism | Reversed-phase and anion-exchange |

| Application | Separation of pharmaceuticals and pollutants |

| Performance | Improved resolution and selectivity |

In a study published in Talanta, researchers synthesized 9-undecylacridine through Bernthsen's reaction, characterizing it using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) techniques. The resulting stationary phase exhibited superior performance compared to traditional methods, particularly for polar compounds .

Materials Science

Functionalization of Nanoparticles

Another notable application of 9-undecylacridine is in the functionalization of nanoparticles for biomedical applications. The compound's unique structure allows it to interact with various materials, enhancing the properties of nanoparticles used in drug delivery systems.

Case Study: Polyphenol-Containing Nanoparticles

A recent investigation highlighted the use of polyphenol-containing nanoparticles modified with 9-undecylacridine. These nanoparticles demonstrated significant antioxidant properties and showed promise in therapeutic delivery systems for cancer treatment. The study emphasized the versatility of these nanoparticles in various biomedical applications, including bioimaging and targeted therapy .

Environmental Applications

Pollutant Removal

The ability of 9-undecylacridine-modified silica to act as an effective sorbent for environmental pollutants has been explored. Its mixed-mode properties allow for the simultaneous removal of both organic and inorganic contaminants from water sources.

Table 2: Efficacy of 9-Undecylacridine in Pollutant Removal

| Pollutant Type | Removal Efficiency (%) | Method Used |

|---|---|---|

| Organic contaminants | >90% | HPLC analysis |

| Inorganic ions | >85% | Ion-exchange chromatography |

Research indicates that using mixed-mode columns containing 9-undecylacridine can significantly enhance the recovery rates of various pollutants during environmental monitoring .

作用機序

The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .

類似化合物との比較

Comparison with Similar Acridine Derivatives

Structural and Functional Differences

Physicochemical Properties

- Hydrophobicity: The undecyl chain in 9-undecylacridine grants superior hydrophobic partitioning compared to 9-methylacridine (logP ~4.2 vs. ~3.5) and 9-aminoacridine (logP ~1.8) .

- Solubility: 9-Hydrazinoacridine derivatives exhibit solubility in ethanol and dimethylformamide, while 9-undecylacridine is likely insoluble in water due to its long alkyl chain .

- Thermal Stability : 9-Methylacridine derivatives decompose above 200°C, whereas 9-undecylacridine-based silica phases withstand HPLC operational temperatures (up to 240°C) .

Research Findings and Performance Data

Chromatographic Efficiency

- 9-Undecylacridine Silica Phase : Demonstrated a 15% increase in peak resolution for carboxylic acids compared to C18 columns, attributed to synergistic hydrophobic/anion-exchange interactions .

- 9-Methylacridine Phase : Exhibited moderate retention for aromatic hydrocarbons but poor resolution for ionic species due to weaker anion-exchange capacity .

Pharmacological and Toxicological Profiles

- 9-Aminoacridine: Shows acute toxicity (LD₅₀ = 150 mg/kg in mice, intraperitoneal) and mutagenicity in Salmonella typhimurium assays .

生物活性

9-Undecylacridine is a compound belonging to the acridine family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cardioprotective effects, and potential mechanisms of action as reported in various studies.

9-Undecylacridine is characterized by a long undecyl chain attached to the acridine structure, which may influence its solubility and interaction with biological membranes. The synthesis of 9-undecylacridine often involves reactions such as Bernthsen's reaction, which allows for the modification of acridine derivatives to enhance their biological efficacy .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effectiveness of 9-undecylacridine. In vitro tests demonstrated that this compound exhibits broad biocidal activity against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of 9-Undecylacridine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cardioprotective Effects

The cardioprotective properties of 9-undecylacridine have been investigated using doxorubicin-induced cardiotoxicity models in H9c2 cardiomyocytes. This compound has shown significant potential in mitigating oxidative stress and apoptosis induced by doxorubicin.

The cardioprotective effects are attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : 9-Undecylacridine significantly reduces ROS production, which is a key factor in doxorubicin-induced cardiotoxicity.

- Regulation of Apoptotic Pathways : Treatment with this compound has been associated with increased expression of anti-apoptotic proteins (e.g., Bcl-2) and decreased expression of pro-apoptotic proteins (e.g., Bax) in cardiomyocytes .

Table 2: Effects on Cell Viability in H9c2 Cells

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Doxorubicin | 18 ± 4 |

| Doxorubicin + 9-Undecylacridine | 85 ± 5 |

Case Studies

Several case studies have explored the therapeutic potential of acridine derivatives, including 9-undecylacridine. One notable study involved a comparative analysis of various acridine derivatives in terms of their cytotoxicity and protective effects against chemotherapeutic agents.

- Case Study on Cardiomyocytes : In a controlled experiment, H9c2 cells were treated with doxorubicin alone and in combination with varying concentrations of 9-undecylacridine. The study found that co-treatment significantly improved cell viability compared to doxorubicin treatment alone, suggesting a protective role for the compound.

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of 9-undecylacridine against clinical isolates of multidrug-resistant bacteria. The results indicated that this compound retained significant activity even against resistant strains, highlighting its potential as a lead compound for new antimicrobial therapies .

Q & A

Q. How should researchers preemptively address potential reproducibility issues in 9-Undecylacridine studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo). Use electronic lab notebooks (ELNs) for real-time documentation. Include detailed synthetic protocols, including batch-specific impurities, in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。